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Compound of Interest

Compound Name: DACM

Cat. No.: B1210941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to DACM in Oxidative Stress Research
N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent

probe that has become a valuable tool for investigating oxidative stress in biological systems.

Oxidative stress is a condition characterized by an imbalance between the production of

reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these

reactive intermediates or easily repair the resulting damage. Glutathione (GSH), a tripeptide

thiol, is a major antioxidant and plays a crucial role in maintaining cellular redox homeostasis. A

decrease in the intracellular GSH concentration is a key indicator of oxidative stress.

DACM is essentially non-fluorescent until it reacts with sulfhydryl groups, such as those in

glutathione and cysteine residues of proteins. The maleimide group of DACM reacts

specifically with thiols to form a stable, highly fluorescent thioether adduct. This property allows

for the quantification of cellular thiols, providing an indirect measure of the cellular capacity to

counteract oxidative insults. The fluorescence of the DACM-thiol adduct can be measured

using fluorescence microscopy, flow cytometry, and fluorometric plate readers, making it a

versatile probe for various experimental setups.

Key Features of DACM:

Thiol-Reactivity: Specifically reacts with reduced sulfhydryl groups.
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Fluorogenic Properties: Exhibits low intrinsic fluorescence that significantly increases upon

reaction with thiols.

Spectral Properties: The DACM-thiol adduct has an excitation maximum of approximately

396 nm and an emission maximum of around 468 nm.[1]

Application Notes
DACM can be employed in a variety of applications to study the role of thiols, particularly

glutathione, in oxidative stress-related cellular processes and drug discovery.

Quantification of Cellular Glutathione: DACM is widely used to measure the total reduced

glutathione content in cell lysates and intact cells. A decrease in DACM fluorescence can

indicate depletion of GSH pools due to oxidative stress induced by toxins, drugs, or

pathological conditions.

Monitoring Protein Thiol Redox State: In addition to reacting with GSH, DACM can also label

cysteine residues in proteins. This can be used to assess the oxidation state of protein thiols,

which is an important aspect of redox signaling and oxidative damage.

High-Throughput Screening: The fluorescent nature of the DACM assay makes it amenable

to high-throughput screening (HTS) formats for identifying compounds that modulate cellular

glutathione levels or induce oxidative stress.

Fluorescence Microscopy and Flow Cytometry: DACM's utility extends to cellular imaging

and analysis. Fluorescence microscopy allows for the visualization of spatial distribution of

thiols within cells, while flow cytometry enables the rapid quantification of thiol content in

large cell populations.[2][3]

Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained using

DACM-based assays to study oxidative stress.

Table 1: Quantification of Total Glutathione in Cultured Cells Treated with an Oxidative Stress

Inducer.
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Treatment Group
DACM Fluorescence
Intensity (Arbitrary Units)

Calculated GSH
Concentration (µM)

Control (Untreated) 8500 ± 450 8.5

Oxidative Stress Inducer (e.g.,

H₂O₂)
4200 ± 380 4.2

Inducer + N-acetylcysteine

(NAC)
7800 ± 510 7.8

Table 2: Analysis of Protein Thiol Levels in Tissue Homogenates.

Sample
DACM Fluorescence (per
mg protein)

% Reduction in Protein
Thiols

Control Tissue 12300 ± 980 0%

Ischemia-Reperfusion Treated

Tissue
6500 ± 720 47%

Experimental Protocols
Protocol 1: Quantification of Total Glutathione in
Cultured Cells using a Fluorometric Plate Reader Assay
This protocol describes the measurement of total reduced glutathione (GSH) in cultured cell

lysates.

Materials:

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100)

Glutathione (GSH) for standard curve
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Black, clear-bottom 96-well plates

Fluorometric plate reader with excitation at ~390 nm and emission at ~470 nm

Procedure:

Cell Culture and Treatment:

Plate cells at a desired density in a multi-well plate and culture overnight.

Treat cells with experimental compounds (e.g., oxidative stress inducers, antioxidants) for

the desired time. Include untreated control wells.

Cell Lysis:

Remove the culture medium and wash the cells twice with ice-cold PBS.

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-

15 minutes with gentle agitation.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

Collect the supernatant for the GSH assay.

GSH Standard Curve Preparation:

Prepare a stock solution of GSH (e.g., 1 mM) in lysis buffer.

Perform serial dilutions of the GSH stock solution in lysis buffer to create a standard curve

(e.g., 0-100 µM).

DACM Staining:

Prepare a stock solution of DACM (e.g., 10 mM) in a suitable solvent like DMSO.

Prepare a working solution of DACM (e.g., 100 µM) in lysis buffer immediately before use.

Protect from light.
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In a black 96-well plate, add 50 µL of each cell lysate supernatant and 50 µL of each GSH

standard.

Add 50 µL of the DACM working solution to all wells.

Incubate the plate at room temperature for 15-30 minutes, protected from light.

Fluorescence Measurement:

Measure the fluorescence intensity using a plate reader with excitation set to ~390 nm and

emission to ~470 nm.

Data Analysis:

Subtract the fluorescence of the blank (lysis buffer + DACM) from all readings.

Plot the fluorescence intensity of the GSH standards against their concentrations to

generate a standard curve.

Determine the GSH concentration in the cell lysates by interpolating their fluorescence

values from the standard curve.

Normalize the GSH concentration to the protein concentration of the lysate, determined by

a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Fluorescence Microscopy of Cellular
Glutathione in Adherent Cells
This protocol allows for the qualitative or semi-quantitative visualization of GSH levels in intact

adherent cells.

Materials:

DACM

Cell culture medium

PBS
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Glass-bottom dishes or coverslips for cell culture

Fluorescence microscope with DAPI filter set (or similar, with excitation ~390 nm and

emission ~470 nm)

Procedure:

Cell Plating:

Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

Cell Treatment:

Treat the cells with experimental compounds as required.

DACM Staining:

Prepare a stock solution of DACM (e.g., 10 mM in DMSO).

Dilute the DACM stock solution in pre-warmed cell culture medium or PBS to a final

working concentration (e.g., 10-50 µM).

Remove the culture medium from the cells and wash once with warm PBS.

Add the DACM staining solution to the cells and incubate for 15-30 minutes at 37°C in the

dark.

Washing and Imaging:

Remove the staining solution and wash the cells three times with warm PBS to remove

excess probe.

Add fresh PBS or imaging buffer to the cells.

Immediately visualize the cells using a fluorescence microscope equipped with a suitable

filter set (e.g., DAPI). Acquire images using consistent settings for all experimental groups.

Image Analysis (Optional):
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The fluorescence intensity of individual cells can be quantified using image analysis

software (e.g., ImageJ/Fiji). The average fluorescence intensity per cell can be compared

across different treatment groups.

Visualizations
Signaling Pathway and Experimental Workflow
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Figure 1: Reaction of DACM with cellular thiols.
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Figure 2: General experimental workflow for using DACM.
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Figure 3: The Nrf2 signaling pathway in response to oxidative stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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